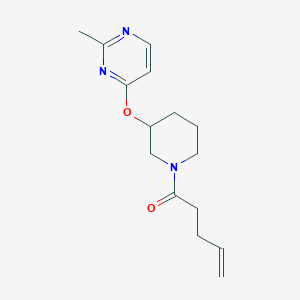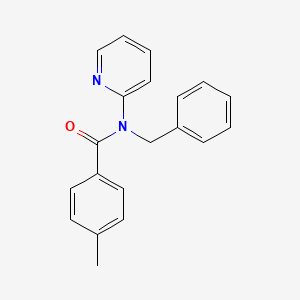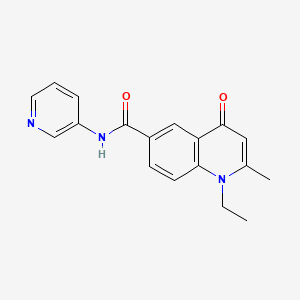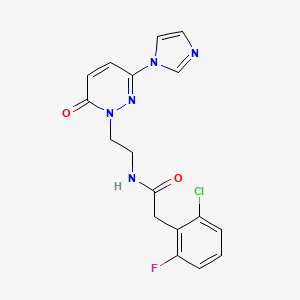
1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a complex organic compound with a distinctive structural composition. This compound integrates multiple functional groups, making it an interesting subject for synthetic chemists and researchers. Due to its unique structure, it has the potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves several steps:
Formation of the piperidine ring: : Starting with 2-methylpyrimidin-4-ol, react it with a piperidine derivative to introduce the piperidine group. This usually requires an alkaline medium and appropriate solvents.
Alkylation: : Introduce the pent-4-en-1-one moiety via alkylation reactions. This step might involve the use of a strong base like sodium hydride to deprotonate the intermediate, followed by the addition of the alkyl halide.
Purification: : Use column chromatography or recrystallization techniques to purify the final product.
Industrial Production Methods
For industrial-scale production, the process might be streamlined to ensure efficiency and yield. Continuous-flow reactions, automated synthesis, and large-scale purification techniques such as high-pressure liquid chromatography could be employed. Catalysts and solvent recycling could also enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where its functional groups, particularly the piperidin-1-yl and pent-4-en-1-one moieties, can be modified.
Reduction: : The carbonyl group in the pent-4-en-1-one segment is susceptible to reduction, potentially forming alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, especially on positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: : Use reagents like potassium permanganate or chromium trioxide.
Reduction: : Employ reagents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Utilize reagents like alkyl halides or other nucleophiles, often under basic conditions.
Major Products
Oxidation: : Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: : Alcohol derivatives of the original compound.
Substitution: : Various substituted piperidin-1-yl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is of interest in synthetic chemistry for developing new reaction methodologies and understanding reaction mechanisms.
Biology
This compound can be utilized in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its unique structural properties.
Medicine
Industry
It can be used in the development of specialty chemicals, agrochemicals, and materials science for creating novel polymers or other functional materials.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound's structure allows it to fit into specific binding sites, inhibiting or modulating biological pathways. Its ability to cross cellular membranes also enhances its bioavailability and efficacy in various biological systems.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other similar compounds, 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one stands out due to its combined presence of the 2-methylpyrimidin-4-yl and piperidin-1-yl groups along with an enone moiety. This unique combination imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
1-(3-(4-Pyridinyl)piperidin-1-yl)propan-1-one: : A compound with a pyridine ring instead of a pyrimidine ring.
1-(3-(4-Pyrimidinyl)piperidin-1-yl)butan-1-one: : A similar structure but with a butan-1-one group instead of a pent-4-en-1-one group.
N-(4-(4-Fluorophenyl)piperidin-4-yl)-2-methylpyrimidin-4-amine: : Contains a fluorophenyl group in place of the pent-4-en-1-one moiety.
Properties
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-4-7-15(19)18-10-5-6-13(11-18)20-14-8-9-16-12(2)17-14/h3,8-9,13H,1,4-7,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZTUIVYKRYFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2786597.png)
![1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2786599.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2786601.png)
![ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2786602.png)


![1-(2,5-dimethoxybenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2786606.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2786607.png)
![4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde](/img/structure/B2786608.png)
![4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2786609.png)
![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/new.no-structure.jpg)
![1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine](/img/structure/B2786613.png)
![N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B2786619.png)
